
N-(Methylselanyl)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Methylselanyl)-N-phenylbenzamide: is an organic compound that features a selenium atom bonded to a methyl group and an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylselanyl)-N-phenylbenzamide typically involves the reaction of N-phenylbenzamide with a methylselanyl reagent. One common method is the direct reductive N-methylation of nitro compounds, which is more attractive and straightforward compared to conventional N-methylation of amines . This process involves the use of methylating agents and catalytic systems to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation and methylation, with careful control of reaction parameters to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Methylselanyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include selenoxide, selenone, and selenide derivatives, as well as substituted benzamide compounds.
Wissenschaftliche Forschungsanwendungen
N-(Methylselanyl)-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other selenium-containing compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Wirkmechanismus
The mechanism of action of N-(Methylselanyl)-N-phenylbenzamide involves its interaction with molecular targets and pathways in biological systems. The selenium atom plays a crucial role in its activity, as it can participate in redox reactions and interact with various biomolecules. The compound may exert its effects by modulating oxidative stress pathways and influencing cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
N-Methylaniline: An aniline derivative with a similar structure but without the selenium atom.
N-Phenylbenzamide: A benzamide derivative lacking the methylselanyl group.
Uniqueness: N-(Methylselanyl)-N-phenylbenzamide is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
142206-50-6 |
|---|---|
Molekularformel |
C14H13NOSe |
Molekulargewicht |
290.23 g/mol |
IUPAC-Name |
N-methylselanyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H13NOSe/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3 |
InChI-Schlüssel |
BVEKMSFNTJIIFG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]N(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester](/img/structure/B12557138.png)
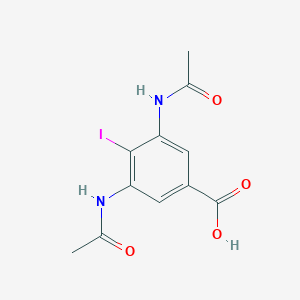
![2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole}](/img/structure/B12557146.png)
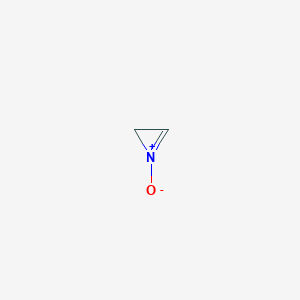
![N-Hexyl-N-[2-(octylsulfanyl)ethyl]hexan-1-amine](/img/structure/B12557162.png)

![1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl-](/img/structure/B12557174.png)
![8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B12557175.png)
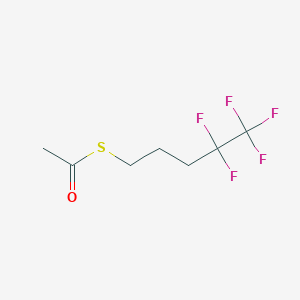
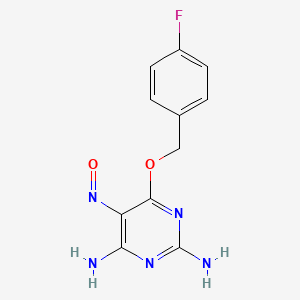
![3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B12557193.png)
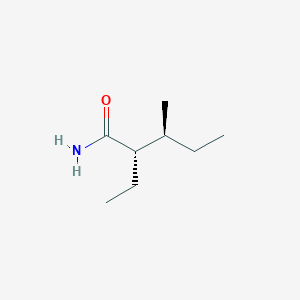

![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)
